molecular formula C6H12ClNO3 B14039244 (2R,6S)-6-methylmorpholine-2-carboxylic acid HCl

(2R,6S)-6-methylmorpholine-2-carboxylic acid HCl

Cat. No.: B14039244
M. Wt: 181.62 g/mol
InChI Key: KOEHSPZJDZARIA-UYXJWNHNSA-N
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Description

(2R,6S)-6-methylmorpholine-2-carboxylic acid HCl is a chiral compound with significant applications in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6S)-6-methylmorpholine-2-carboxylic acid HCl typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the reaction of a suitable precursor with a chiral catalyst under controlled conditions to produce the desired enantiomer . The reaction conditions often include specific temperatures, solvents, and pH levels to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, which are essential for commercial applications .

Chemical Reactions Analysis

Types of Reactions

(2R,6S)-6-methylmorpholine-2-carboxylic acid HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2R,6S)-6-methylmorpholine-2-carboxylic acid HCl lies in its specific stereochemistry, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound in various scientific and industrial applications .

Properties

Molecular Formula

C6H12ClNO3

Molecular Weight

181.62 g/mol

IUPAC Name

(2R,6S)-6-methylmorpholine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H11NO3.ClH/c1-4-2-7-3-5(10-4)6(8)9;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5+;/m0./s1

InChI Key

KOEHSPZJDZARIA-UYXJWNHNSA-N

Isomeric SMILES

C[C@H]1CNC[C@@H](O1)C(=O)O.Cl

Canonical SMILES

CC1CNCC(O1)C(=O)O.Cl

Origin of Product

United States

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